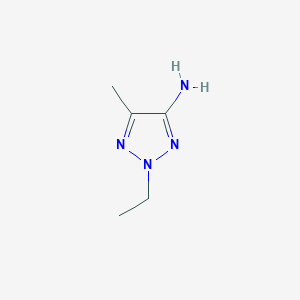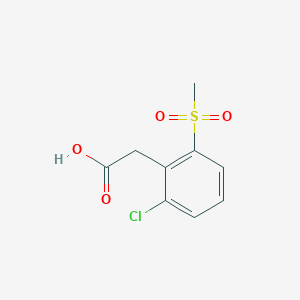![molecular formula C13H17BrN2O5 B13227251 3-(5-Bromopyridin-3-yl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoic acid](/img/structure/B13227251.png)
3-(5-Bromopyridin-3-yl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-Bromopyridin-3-yl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoic acid is a complex organic compound that features a brominated pyridine ring, a tert-butoxycarbonyl (Boc) protected amino group, and a hydroxypropanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromopyridin-3-yl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoic acid typically involves multiple steps:
-
Bromination of Pyridine: : The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 5-position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
-
Formation of Boc-Protected Amino Group: : The brominated pyridine is then reacted with tert-butyl chloroformate (Boc-Cl) in the presence of a base like triethylamine (TEA) to form the Boc-protected amino group.
-
Introduction of Hydroxypropanoic Acid Moiety: : The final step involves the addition of the hydroxypropanoic acid moiety. This can be achieved through a condensation reaction with a suitable hydroxy acid derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
-
Oxidation: : The hydroxy group in the hydroxypropanoic acid moiety can undergo oxidation to form a carbonyl group, resulting in the formation of a keto acid derivative.
-
Reduction: : The bromine atom on the pyridine ring can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2).
-
Substitution: : The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas (H2).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Keto acid derivatives.
Reduction: De-brominated pyridine derivatives.
Substitution: Amino or thiol-substituted pyridine derivatives.
科学研究应用
3-(5-Bromopyridin-3-yl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoic acid has several applications in scientific research:
-
Chemistry: : Used as a building block in the synthesis of more complex molecules
-
Biology: : Employed in the study of enzyme-substrate interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules.
-
Medicine: : Investigated for its potential as a pharmaceutical intermediate. Its derivatives may exhibit biological activity, making it a candidate for drug development.
-
Industry: : Utilized in the production of specialty chemicals and materials. Its unique reactivity profile makes it suitable for the synthesis of advanced materials with specific properties.
作用机制
The mechanism of action of 3-(5-Bromopyridin-3-yl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoic acid depends on its specific application In biological systems, it may interact with enzymes or receptors, modulating their activity The Boc-protected amino group can be deprotected under acidic conditions, revealing a free amino group that can participate in various biochemical reactions
相似化合物的比较
Similar Compounds
3-(5-Chloropyridin-3-yl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoic acid: Similar structure but with a chlorine atom instead of bromine.
3-(5-Fluoropyridin-3-yl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoic acid: Similar structure but with a fluorine atom instead of bromine.
3-(5-Iodopyridin-3-yl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoic acid: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 3-(5-Bromopyridin-3-yl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoic acid imparts unique reactivity compared to its halogenated analogs
属性
分子式 |
C13H17BrN2O5 |
|---|---|
分子量 |
361.19 g/mol |
IUPAC 名称 |
3-(5-bromopyridin-3-yl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C13H17BrN2O5/c1-13(2,3)21-12(20)16-9(11(18)19)10(17)7-4-8(14)6-15-5-7/h4-6,9-10,17H,1-3H3,(H,16,20)(H,18,19) |
InChI 键 |
JPZJZRWLWYXGLI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC(C(C1=CC(=CN=C1)Br)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


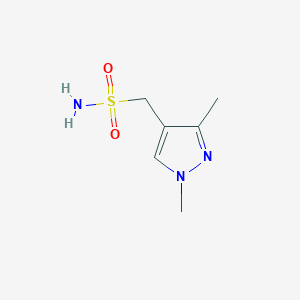
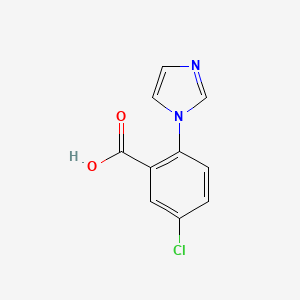
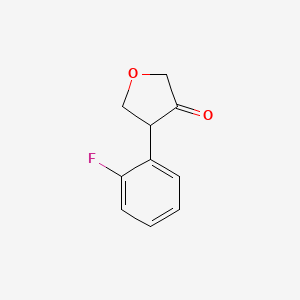
![3-[4-(2-methylpropyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propan-1-amine](/img/structure/B13227184.png)
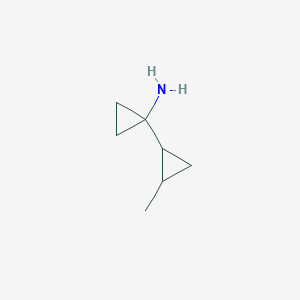
![4'-Ethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13227192.png)
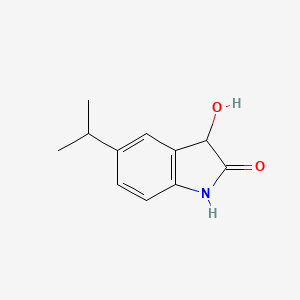
![5-[3-(Bromodifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13227197.png)
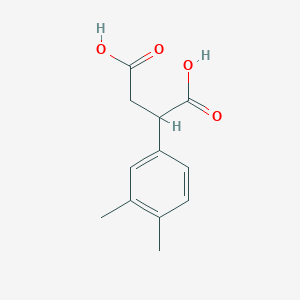

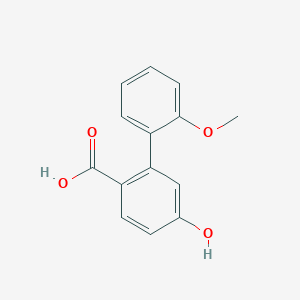
![2-[2-Chloro-1-(propan-2-yl)-1H-imidazol-5-yl]acetonitrile](/img/structure/B13227213.png)
